Argipressin, 1-(4-thio-4-tetrahydrothiopyranoacetic acid)-O-Et-tyr(2)-val(4)-
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Overview
Description
Argipressin, 1-(4-thio-4-tetrahydrothiopyranoacetic acid)-O-Et-tyr(2)-val(4)-, also known as Arginine vasopressin (AVP), is a hormone that plays a crucial role in regulating water balance and blood pressure in the body. It is synthesized in the hypothalamus and released into the bloodstream from the posterior pituitary gland. AVP acts on the kidneys to reduce water excretion and increase blood pressure, making it a valuable tool in scientific research.
Mechanism of Action
AVP acts on two different receptors in the body, V1 and V2 receptors. V1 receptors are found in blood vessels and are responsible for the vasoconstrictive effects of AVP, while V2 receptors are found in the kidneys and are responsible for the antidiuretic effects of AVP. AVP binding to V2 receptors leads to the insertion of aquaporin-2 water channels into the apical membrane of kidney tubules, allowing for water reabsorption.
Biochemical and Physiological Effects:
AVP has a number of biochemical and physiological effects in the body. It acts as a potent vasoconstrictor, increasing blood pressure and reducing blood flow to certain organs. It also acts on the kidneys to reduce water excretion, leading to increased water retention and decreased urine output. AVP has been shown to play a role in social behavior, with some studies suggesting that it may be involved in aggression and territoriality.
Advantages and Limitations for Lab Experiments
AVP is a valuable tool in scientific research due to its potent physiological effects and well-understood mechanism of action. It can be used to investigate the role of the vasopressin system in a variety of physiological and behavioral processes. However, AVP has some limitations in laboratory experiments, including its short half-life and the need for specialized equipment to measure its effects.
Future Directions
There are a number of future directions for research on AVP. One area of interest is the role of AVP in social behavior, particularly in relation to aggression and territoriality. Another area of interest is the development of new therapeutic agents that target the AVP system for the treatment of conditions such as diabetes insipidus. Additionally, further research is needed to fully understand the complex interactions between AVP and other hormones and neurotransmitters in the body.
Synthesis Methods
AVP is synthesized by the hypothalamus as a larger precursor molecule called preprovasopressin. This molecule undergoes several post-translational modifications, including cleavage and glycosylation, to produce the mature AVP peptide. Synthetic AVP can be produced using solid-phase peptide synthesis, a technique that involves the stepwise addition of amino acids to a resin-bound peptide chain.
Scientific Research Applications
AVP has been extensively studied for its role in regulating water balance, blood pressure, and social behavior. It is commonly used in scientific research to investigate the mechanisms underlying these physiological and behavioral processes. AVP is also used as a therapeutic agent in the treatment of conditions such as diabetes insipidus, a disorder characterized by excessive urine production and dehydration.
properties
CAS RN |
133073-76-4 |
---|---|
Molecular Formula |
C52H75N13O11S3 |
Molecular Weight |
1154.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-3,7,8-trithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H75N13O11S3/c1-4-76-33-16-14-32(15-17-33)25-35-45(70)61-36(24-31-10-6-5-7-11-31)47(72)64-43(30(2)3)49(74)62-37(26-40(53)66)46(71)63-38(29-78-79-52(27-42(68)59-35)18-22-77-23-19-52)50(75)65-21-9-13-39(65)48(73)60-34(12-8-20-57-51(55)56)44(69)58-28-41(54)67/h5-7,10-11,14-17,30,34-39,43H,4,8-9,12-13,18-29H2,1-3H3,(H2,53,66)(H2,54,67)(H,58,69)(H,59,68)(H,60,73)(H,61,70)(H,62,74)(H,63,71)(H,64,72)(H4,55,56,57)/t34-,35+,36-,37-,38-,39-,43-/m0/s1 |
InChI Key |
IVFCKZITWJHBQS-DRLAMOGNSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCSCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCSCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCSCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
Other CAS RN |
133073-76-4 |
synonyms |
1-(4-thio-4-tetrahydrothiopyranoacetic acid)-2-(O-Et-Tyr)-4-Val-arginine vasopressin argipressin, 1-(4-thio-4-tetrahydrothiopyranoacetic acid)-O-Et-Tyr(2)-Val(4)- argipressin, 1-(4-thio-4-tetrahydrothiopyranoacetic acid)-O-ethyltyrosyl(2)-valine(4)- SCAD-T-V-AVP |
Origin of Product |
United States |
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